2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 1,2,4-triazole core: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: The triazole core is then reacted with thiol-containing compounds to introduce the sulfanyl group.
Condensation with aldehydes: The final step involves the condensation of the triazole-sulfanyl intermediate with an appropriate aldehyde, such as 2-methylbenzaldehyde, under acidic or basic conditions to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand the mechanisms of action of triazole derivatives and their interactions with enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to interact with the active sites of enzymes, potentially inhibiting their activity. The sulfanyl and hydrazide groups may also contribute to the compound’s biological activity by forming hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide lies in its specific substitution pattern on the triazole ring and the presence of the sulfanyl and hydrazide groups
Properties
Molecular Formula |
C24H20ClN5OS |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5OS/c1-17-7-5-6-10-19(17)15-26-27-22(31)16-32-24-29-28-23(18-8-3-2-4-9-18)30(24)21-13-11-20(25)12-14-21/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
WUKVGESNYFJJDD-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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